molecular formula C15H14BrClO3S B2570967 4-Chloro-3-methylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate CAS No. 2415466-08-7

4-Chloro-3-methylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Cat. No. B2570967
CAS RN: 2415466-08-7
M. Wt: 389.69
InChI Key: WPKDNXYKJLREIZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its ability to act as a versatile building block.

Scientific Research Applications

Synthesis and Material Development

A key application of compounds similar to 4-Chloro-3-methylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is in the synthesis of other complex molecules. For instance, 2-Fluoro-4-bromobiphenyl is a significant intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis processes often explore cross-coupling reactions or diazotization, though challenges such as the formation of dark decomposition products and the use of toxic reagents like methyl nitrite have been noted. Despite these challenges, practical pilot-scale methods have been developed, reflecting the importance of these compounds in synthesizing industrially relevant materials (Qiu et al., 2009).

Solvent and Interaction Studies

Compounds with structural similarities to 4-Chloro-3-methylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate have been studied extensively for their solvent properties. Dimethyl sulfoxide (DMSO), for example, is a dipolar aprotic solvent with a polar sulfoxide group and hydrophobic methyl moieties. It's known for low toxicity and environmental compatibility, finding applications across medicine, biotechnology, electrochemistry, and laser physics. Studies focus on DMSO's interactions with other substances, particularly through hydrogen bonds and van der Waals forces, influencing dissolution properties and molecular structures of the involved molecules (Kiefer, Noack & Kirchner, 2011).

properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO3S/c1-9-8-15(11(3)7-13(9)16)21(18,19)20-12-4-5-14(17)10(2)6-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKDNXYKJLREIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

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